N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide typically involves the reaction of docosahexaenoic acid with ethanolamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the double bonds in the compound, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in lipid biochemistry studies.
Biology: The compound is studied for its role in cell signaling and membrane structure.
Medicine: Research has shown its potential anti-inflammatory and organ-protective activities.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its beneficial properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide involves its interaction with specific molecular targets and pathways. It is known to mediate neurite growth and synaptogenesis in hippocampal neurons, resulting in enhanced synaptic activity . The compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of various signaling molecules and pathways involved in inflammation and cellular protection.
Comparison with Similar Compounds
N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide can be compared with other similar compounds such as:
Docosahexaenoyl ethanolamide:
7,10,13,16-Docosatetraenoylethanolamine: This compound has fewer double bonds compared to this compound, which may result in different biological activities.
The uniqueness of this compound lies in its specific structure and the presence of multiple double bonds, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H39NO2 |
---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27) |
InChI Key |
IZUGLNJRCDBYKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.